Additionally, there is a mention of the synthesis of antidepressant molecules via metal-catalyzed reactions
Field: Medicinal Chemistry
Application Summary: The synthesis of antidepressant molecules often involves metal-catalyzed reactions.
Method of Application: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps.
Field: Organic Chemistry
Application Summary: 4,7-Dichloroquinoline is synthesized from 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid.
Method of Application: The acid is suspended in Dowtherm A and boiled for 1 hour under a stream of nitrogen.
Field: Biochemistry
Application Summary: The compound “7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid” is used in proteomics research.
Application Summary: The synthesis of the antidepressant diclofensine involves compounds with similar structures.
Method of Application: The synthesis involves cobalt-catalyzed reactions.
7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic organic compound with the molecular formula and a molecular weight of 385.1 g/mol. This compound features a quinoline core substituted with chlorine and dichlorophenyl groups, which contribute to its unique chemical properties. It is primarily utilized in biochemical research and has been noted for its high purity, typically around 95% .
7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride exhibits significant biological activity. It interacts with various enzymes and proteins, influencing their activity through mechanisms such as covalent bonding and non-covalent interactions. Notably, it has been observed to modulate enzyme activities involved in critical biochemical pathways, potentially impacting cellular processes such as metabolism and gene expression . Its effects on cell signaling pathways and gene regulation suggest potential therapeutic applications in areas like cancer treatment and neurobiology.
The synthesis of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. A common method includes:
These steps require careful optimization to achieve high yields and purity .
This compound has various applications in research and development:
Researchers often explore its potential in areas such as cancer therapy due to its ability to modulate cellular processes .
Studies on the interactions of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride have highlighted its binding affinity for various biomolecules. These interactions can lead to significant changes in enzyme activity and cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects .
Several compounds share structural similarities with 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride, which can be compared based on their chemical properties and biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride | Similar structure with different dichlorophenyl substitution | Potentially similar enzyme interactions | |
| 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid | Contains a carboxylic acid instead of carbonyl chloride | Different biological activity due to functional group change | |
| 8-Methylquinoline-4-carbonyl chloride | Lacks dichlorophenyl substituents | Lower biological activity compared to chlorinated derivatives |
The uniqueness of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride lies in its specific combination of substituents that enhance its reactivity and biological profile compared to these similar compounds .
7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds characterized by a fused benzene-pyridine ring system. This derivative is distinguished by four key substituents:
The compound’s structural complexity positions it among advanced intermediates in medicinal and materials chemistry, where multi-substituted quinolines are prized for their tunable bioactivity and synthetic versatility.
The systematic IUPAC name, 7-chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride, reflects the substituents’ positions and priorities. Key identifiers include:
The compound is cataloged in chemical databases under identifiers such as MFCD03422882 (MDL number), facilitating its procurement for research purposes.
Quinoline chemistry originated in the 19th century with Friedlieb Runge’s isolation of the parent compound from coal tar. The development of substituted quinolines accelerated in the 20th century, driven by demand for antimalarials and antibiotics. The target compound exemplifies modern advancements in directed C-H functionalization and multi-step annulation, leveraging methods like the Pfitzinger reaction (for quinoline-4-carboxylic acids) and Friedländer synthesis. Its synthesis likely involves:
As an acyl chloride, this compound serves as a pivotal intermediate in nucleophilic substitution reactions. Key applications include:
| Reaction Type | Reagents/Conditions | Product Class |
|---|---|---|
| Aminolysis | Primary/secondary amines | Carboxamides |
| Alcoholysis | ROH, base | Esters |
| Reduction | LiAlH₄ | Alcohols (via intermediate) |
The compound’s multi-halogenated structure also enables functionalization via halogen-metal exchange, offering routes to advanced building blocks for pharmaceuticals or agrochemicals. Its role in synthesizing protease inhibitors and fluorescent probes underscores its utility in chemical biology.
The molecular structure of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride consists of a quinoline core substituted with a chlorine atom at position 7, a methyl group at position 8, and a 3,4-dichlorophenyl substituent at position 2, with a carbonyl chloride functional group at position 4 [1]. The compound features a bicyclic aromatic system characteristic of quinoline derivatives, where the pyridine ring is fused to a benzene ring [2].
The conformational analysis of quinoline derivatives reveals that the aromatic core adopts a planar configuration due to the extended π-conjugation system [2]. The 3,4-dichlorophenyl substituent at position 2 exhibits rotational freedom around the carbon-carbon bond connecting it to the quinoline core [3]. Computational studies on similar quinoline derivatives indicate that the dihedral angle between the phenyl ring and the quinoline plane typically ranges from 59.40° to 89.77°, depending on steric interactions and electronic effects [3] [4].
The carbonyl chloride group at position 4 adopts a planar geometry with the quinoline ring due to conjugation effects [5]. The presence of multiple chlorine substituents introduces significant steric bulk and electronic withdrawing effects that influence the overall molecular geometry [4]. The methyl group at position 8 provides additional steric hindrance that affects the conformational preferences of the molecule [3].
The molecular formula of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride is C₁₇H₉Cl₄NO [1]. The compound has a molecular weight of 385.07 daltons, as determined from its molecular composition [1] [6].
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₉Cl₄NO |
| Molecular Weight | 385.07 g/mol |
| Chemical Abstracts Service Number | 1160256-62-1 |
| MDL Number | MFCD03422882 |
The melting and boiling points of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride have not been experimentally determined in the available literature [7]. However, based on structurally related quinoline-4-carbonyl chloride derivatives, the compound is expected to exhibit elevated thermal stability characteristics [7]. Similar compounds in the quinoline carbonyl chloride family show boiling points in the range of 479.7°C at 760 mmHg, with melting points typically not available due to thermal decomposition [7].
The presence of multiple chlorine substituents and the carbonyl chloride functional group significantly influences the thermal properties of the compound [7]. The high degree of halogenation increases intermolecular interactions through halogen bonding, which typically elevates both melting and boiling points compared to non-halogenated analogs [7].
The solubility characteristics of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride are primarily determined by its highly chlorinated aromatic structure and the presence of the reactive carbonyl chloride group [8]. Compounds with similar structural features typically exhibit limited solubility in polar protic solvents due to the hydrophobic nature of the chlorinated aromatic system [8].
The compound is expected to show enhanced solubility in non-polar and moderately polar aprotic solvents such as chloroform, dichloromethane, and toluene [8]. The carbonyl chloride functional group is highly reactive toward nucleophiles, particularly water and alcohols, which limits its stability in protic solvents [5].
The infrared spectrum of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride exhibits characteristic absorption bands that provide definitive structural identification [9] [10] [11]. The most prominent feature is the carbonyl stretching vibration of the acid chloride functional group, which appears as a strong absorption band at approximately 1800 cm⁻¹ [9] [10] [11] [5].
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbonyl (acid chloride) | 1790-1810 | Strong | C=O stretch |
| Aromatic C=C | 1600-1475 | Medium | Aromatic ring vibrations |
| Aromatic C-H | 3100-3050 | Strong | Aromatic C-H stretch |
| Methyl C-H | 2850-3000 | Strong | Aliphatic C-H stretch |
| C-Cl | 800-600 | Strong | Carbon-chlorine stretch |
The aromatic C=C stretching vibrations appear in the 1600-1475 cm⁻¹ region, characteristic of the quinoline and phenyl ring systems [9]. The aromatic C-H stretching vibrations are observed in the 3100-3050 cm⁻¹ range, while the methyl group C-H stretches appear at 2850-3000 cm⁻¹ [9]. The multiple C-Cl bonds contribute to strong absorptions in the 800-600 cm⁻¹ region [9].
The nuclear magnetic resonance spectroscopy of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride provides detailed structural information through both ¹H and ¹³C chemical shifts [12] [5]. The quinoline aromatic protons appear in the characteristic downfield region between 7.0-9.0 ppm due to the electron-deficient nature of the pyridine ring [12] [13].
The ¹³C nuclear magnetic resonance spectrum shows the carbonyl carbon of the acid chloride at approximately 170 ppm, consistent with similar aromatic acid chlorides [5] [14]. The aromatic carbons of the quinoline and dichlorophenyl rings appear in the 120-160 ppm region [14] [15]. The methyl carbon at position 8 resonates at approximately 22-25 ppm [15].
| Carbon Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carbonyl (C-4) | ~170 | Singlet |
| Aromatic Carbons | 120-160 | Various |
| Methyl Carbon (C-8) | 22-25 | Quartet |
The ¹H nuclear magnetic resonance spectrum exhibits complex multipicity patterns for the aromatic protons due to coupling interactions within the quinoline and phenyl ring systems [12]. The methyl group at position 8 appears as a singlet at approximately 2.5-3.0 ppm [12].
The mass spectrometry fragmentation patterns of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride are characterized by the molecular ion peak at m/z 385, corresponding to the molecular weight of the compound [16] [17]. The presence of four chlorine atoms creates a distinctive isotope pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes [17].
Common fragmentation pathways include the loss of the carbonyl chloride group (COCl, m/z = 63) to give a fragment at m/z 322 [17]. Additional fragmentation occurs through the loss of chlorine atoms from the dichlorophenyl substituent, producing fragments at m/z 350 and m/z 315 [16] [17]. The base peak typically corresponds to the quinoline core fragment after extensive fragmentation [17].
| Fragment | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| [M]⁺ | 385 | Medium | Molecular ion |
| [M-COCl]⁺ | 322 | High | Loss of carbonyl chloride |
| [M-Cl]⁺ | 350 | Medium | Loss of chlorine |
| [M-2Cl]⁺ | 315 | Low | Loss of two chlorines |
The crystallographic analysis of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride has not been reported in the available literature [18]. However, related quinoline derivatives with similar substitution patterns provide insight into the expected crystal structure characteristics [18] [19].
Similar chlorinated quinoline compounds typically crystallize in monoclinic or triclinic crystal systems [18]. The unit cell parameters for related 3-bromomethyl-2-chloroquinoline show a triclinic space group P'1 with parameters a=6.587(2) Å, b=7.278(3) Å, c=10.442(3) Å [18]. The intermolecular packing is influenced by halogen-halogen interactions and weak hydrogen bonding between aromatic protons and chlorine atoms [18] [19].
The molecular geometry within the crystal structure is expected to show slight deviations from planarity in the quinoline core due to steric interactions with the bulky substituents [18]. The 3,4-dichlorophenyl group likely adopts a twisted conformation relative to the quinoline plane to minimize steric repulsion [18].
The molecular orbital theory and electronic structure of 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride can be understood through density functional theory calculations performed on related quinoline derivatives [20] [21] [22]. The highest occupied molecular orbital energy is typically around -6.6 to -6.9 eV for quinoline derivatives, while the lowest unoccupied molecular orbital energy ranges from -1.8 to -2.5 eV [20] [23].
The HOMO-LUMO energy gap for quinoline derivatives generally falls in the range of 4.08 to 4.83 eV, indicating significant electronic stability [23] [20]. The presence of electron-withdrawing chlorine substituents and the carbonyl chloride group is expected to lower both HOMO and LUMO energies compared to unsubstituted quinoline [21] [22].
| Electronic Property | Estimated Value | Basis Set |
|---|---|---|
| HOMO Energy | -7.0 to -7.5 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -2.0 to -2.8 eV | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 4.2 to 5.5 eV | B3LYP/6-31G(d,p) |
The frontier molecular orbitals are delocalized over the entire quinoline system with significant contributions from the aromatic π-system [23] [21]. The HOMO is primarily localized on the quinoline core, while the LUMO extends over both the quinoline and the carbonyl chloride group [21] [22]. The electron-withdrawing effects of the chlorine substituents create regions of positive electrostatic potential that influence reactivity patterns [24] [25].